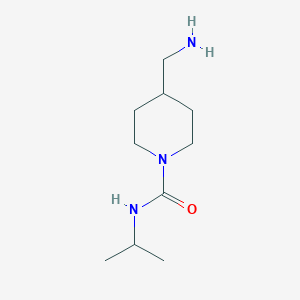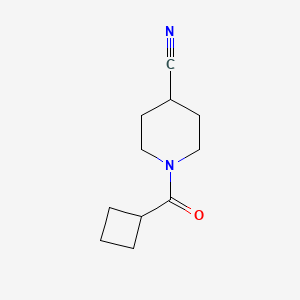
SR10067
Descripción general
Descripción
SR 10067 es un agonista potente, selectivo y que penetra en el cerebro de los receptores nucleares Rev-Erbα y Rev-Erbβ. El compuesto tiene un peso molecular de 465,58 y una fórmula química de C₃₁H₃₁NO₃ .
Aplicaciones Científicas De Investigación
SR 10067 tiene una amplia gama de aplicaciones de investigación científica, incluyendo pero no limitado a:
Biología: Investigado por su papel en la regulación de los ritmos circadianos y los procesos metabólicos.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de trastornos metabólicos, ansiedad y otras afecciones neuropsiquiátricas
Industria: Utilizado en el desarrollo de nuevos agentes farmacológicos dirigidos a receptores nucleares.
Mecanismo De Acción
SR 10067 ejerce sus efectos uniéndose selectivamente y activando los receptores nucleares Rev-Erbα y Rev-Erbβ. Estos receptores juegan un papel crucial en la regulación de los ritmos circadianos, el metabolismo y las respuestas inflamatorias. Al activar estos receptores, SR 10067 influye en la expresión genética y los procesos celulares asociados con estas vías .
Compuestos Similares:
SR 9009: Otro agonista selectivo de Rev-Erbα y Rev-Erbβ con efectos ansiolíticos y metabólicos similares.
GSK4112: Un ligando sintético para Rev-Erbα con aplicaciones en la investigación del ritmo circadiano.
Singularidad: SR 10067 es único debido a su alta selectividad y propiedades de penetración en el cerebro, lo que lo hace particularmente útil para estudiar los efectos del sistema nervioso central y las posibles aplicaciones terapéuticas en trastornos neuropsiquiátricos .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de SR 10067 implica múltiples pasos, incluyendo la formación del núcleo de isoquinolina y la posterior funcionalización para introducir la porción de naftalenilmetanona. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .
Métodos de Producción Industrial: Los métodos de producción industrial para SR 10067 no están ampliamente documentados en el dominio público.
Análisis De Reacciones Químicas
Tipos de Reacciones: SR 10067 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como las porciones de isoquinolina y naftalenilmetanona .
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Estas reacciones a menudo implican reactivos nucleofílicos o electrófilos en condiciones suaves a moderadas.
Reacciones de Oxidación y Reducción: Si bien los detalles específicos son limitados, la estructura del compuesto sugiere posibles sitios para reacciones de oxidación y reducción.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir derivados con grupos funcionales modificados .
Comparación Con Compuestos Similares
SR 9009: Another selective agonist of Rev-Erbα and Rev-Erbβ with similar anxiolytic and metabolic effects.
GSK4112: A synthetic ligand for Rev-Erbα with applications in circadian rhythm research.
Uniqueness: SR 10067 is unique due to its high selectivity and brain-penetrant properties, making it particularly useful for studying central nervous system effects and potential therapeutic applications in neuropsychiatric disorders .
Propiedades
IUPAC Name |
[3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO3/c1-31(2,3)35-27-17-15-26(16-18-27)34-21-25-19-23-10-4-5-11-24(23)20-32(25)30(33)29-14-8-12-22-9-6-7-13-28(22)29/h4-18,25H,19-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPAGKWBFUICQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)OCC2CC3=CC=CC=C3CN2C(=O)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


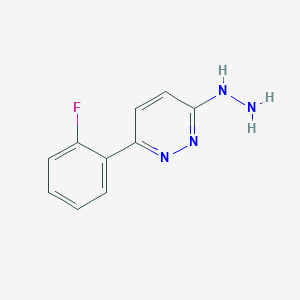

![N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine](/img/structure/B1398989.png)
![1-[(2-Chloropyridin-4-yl)methyl]azepane](/img/structure/B1398995.png)
![3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1398996.png)
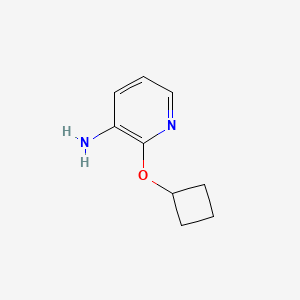

![N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine](/img/structure/B1398999.png)

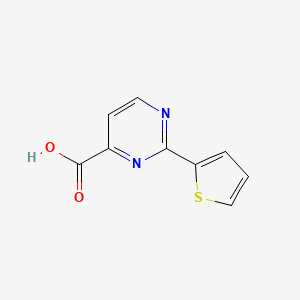
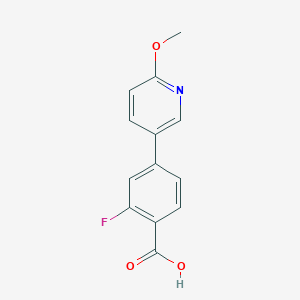
![4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1399006.png)
